molecular formula C21H23ClN2O5S B11339928 1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B11339928
M. Wt: 450.9 g/mol
InChI Key: VKCFHNIMYHWZIX-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzodioxin moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous medium . This reaction yields the sulfonamide intermediate, which is then further reacted with piperidine-4-carboxylic acid chloride under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromine atom instead of a chlorine atom.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Contains an acetamido group instead of a chlorobenzyl group.

Uniqueness

1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the benzodioxin moiety enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H23ClN2O5S/c22-17-3-1-15(2-4-17)14-30(26,27)24-9-7-16(8-10-24)21(25)23-18-5-6-19-20(13-18)29-12-11-28-19/h1-6,13,16H,7-12,14H2,(H,23,25)

InChI Key

VKCFHNIMYHWZIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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